Cedrelone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16+,18+,23+,24-,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMUOVSEPOBWMK-BWLMZZBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-85-9 |

Source

|

| Record name | Cedrelone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Chemical Properties of Cedrelone

Abstract: Cedrelone is a naturally occurring tetranortriterpenoid, a class of complex chemical compounds known as limonoids, which are abundant in the Meliaceae and Rutaceae plant families.[1] Isolated primarily from species such as Toona ciliata, Cedrelone has garnered significant interest within the scientific community for its diverse biological activities, including potential antitumor effects.[2][3] This guide provides a comprehensive overview of the fundamental chemical properties of Cedrelone, intended for researchers, scientists, and professionals in drug development. We will delve into its structural identity, core physicochemical characteristics, chemical reactivity, and stability. Furthermore, this document outlines standardized experimental protocols for the characterization of Cedrelone, ensuring a foundation of technical accuracy and field-proven insight for its application in research and development.

Introduction to Cedrelone

Cedrelone is a prominent member of the limonoid class of secondary metabolites, which are characterized by a furan ring and a highly oxygenated tetracyclic triterpene core structure.[1] Its discovery and isolation from plants like Toona ciliata (Red Cedar) have paved the way for investigations into its pharmacological potential.[3][4] Notably, Cedrelone has been identified as an activator of the Phenazine biosynthesis-like domain-containing protein (PBLD) and has been shown to induce apoptosis in cancer cells, highlighting its promise as a lead compound in oncology research.[3] A thorough understanding of its chemical properties is paramount for its extraction, purification, formulation, and the rational design of synthetic derivatives with enhanced therapeutic profiles.

Chemical Structure and Identity

The precise chemical identity of a compound is the bedrock of all subsequent research. It dictates the molecule's physical behavior, reactivity, and interaction with biological systems.

Molecular Formula and Weight

Cedrelone is defined by the following fundamental identifiers:

-

Molecular Formula: C₂₆H₃₀O₅[4]

-

Molecular Weight: Approximately 422.5 g/mol [4]

-

Exact Mass: 422.20932405 Da[4]

IUPAC Nomenclature and Synonyms

The systematic name for Cedrelone, according to the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its complex stereochemistry and polycyclic nature.

-

IUPAC Name: (1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadeca-12,16-diene-14,18-dione[4]

-

CAS Number: 1254-85-9

-

Common Synonyms: Cedrelon

Structural Elucidation

The structure of Cedrelone is a complex fusion of rings incorporating several key functional groups that are crucial to its chemical behavior. These include:

-

An α,β-unsaturated ketone system in one of the rings.

-

A hydroxyl (-OH) group.

-

An epoxide (cyclic ether) ring.

-

A furan ring, which is characteristic of many limonoids.

-

Multiple methyl groups contributing to its steric and electronic profile.

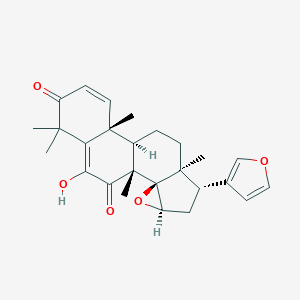

These features are best visualized through a structural diagram.

Caption: Chemical Structure of Cedrelone with key functional groups.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various environments, from a laboratory solvent to a complex biological system. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Physical State and Solubility

Cedrelone typically exists as a solid at room temperature.[3] Its solubility is a key parameter for experimental design. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For biological assays, creating a concentrated stock solution in DMSO is a common and effective practice.

Thermal and Other Physical Properties

The table below summarizes the key quantitative physicochemical properties of Cedrelone. The boiling point is a calculated value, as thermal decomposition may occur before boiling under standard pressure.

| Property | Value | Source(s) |

| Appearance | Solid at room temperature | [3] |

| Boiling Point | 584.2 ± 50.0 °C (at 760 mmHg) | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 307.1 ± 30.1 °C | [3] |

| LogP (Octanol/Water) | 3.7 - 3.85 | [3][4] |

| H-Bond Donors | 1 | [4] |

| H-Bond Acceptors | 5 | [4] |

Chemical Reactivity and Stability

The reactivity of Cedrelone is governed by its constituent functional groups. Understanding these reactive centers is crucial for predicting potential metabolic pathways, designing synthetic modifications, and establishing appropriate storage conditions.

Key Functional Groups and Their Reactivity

-

Hydroxyl (-OH) Group: This group is a primary site for metabolic transformations such as glucuronidation or sulfation. In a laboratory setting, it is a reactive handle for esterification or etherification. For instance, acetylation of the hydroxyl group has been shown to modify its cytotoxic activity.

-

α,β-Unsaturated Ketone: This moiety is an electrophilic center susceptible to nucleophilic attack, such as a Michael addition. This reactivity is often implicated in the mechanism of action for many bioactive natural products.

-

Epoxide Ring: The strained three-membered ether ring is reactive towards nucleophiles, which can lead to ring-opening reactions. This process can be catalyzed by either acid or base.

-

Furan Ring: While aromatic, the furan ring can undergo reactions such as electrophilic substitution and is also susceptible to oxidation, which can lead to ring opening.

Caption: Conceptual map of Cedrelone's key reactive functional groups.

Stability and Degradation Profile

Cedrelone requires careful handling and storage to maintain its chemical integrity.

-

Storage: As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[3] In a solvent like DMSO, it should be kept at -80°C and is stable for shorter periods (up to 6 months).[3]

-

Photostability: Cedrelone is susceptible to photooxidation. Exposure to UV light can lead to the formation of photooxidation products, a reaction that appears to involve singlet oxygen. Therefore, all work with Cedrelone and its solutions should be conducted with protection from light.

-

pH Sensitivity: The presence of the epoxide and ester-like functionalities suggests potential instability under strongly acidic or basic conditions, which could catalyze hydrolysis or ring-opening reactions.

Experimental Methodologies for Characterization

To ensure the reliability and reproducibility of research involving Cedrelone, standardized protocols for its characterization are essential. The following workflows represent a self-validating system for confirming the identity, purity, and properties of a Cedrelone sample.

Caption: A logical workflow for the comprehensive chemical characterization of Cedrelone.

Protocol for Determination of Solubility

Rationale: Establishing a precise solubility profile is critical for preparing solutions for bioassays and formulation development. This protocol uses a standard method to determine solubility in common laboratory solvents.

-

Preparation: Dispense a small, accurately weighed amount of Cedrelone (e.g., 1 mg) into several separate glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of the test solvent (e.g., DMSO, ethanol, water, phosphate-buffered saline).

-

Mixing: Vortex each vial vigorously for 2 minutes at room temperature.

-

Observation: Visually inspect for any undissolved solid particles. If the sample is fully dissolved, it is soluble at ≥10 mg/mL.

-

Incremental Addition: If the solid is not fully dissolved, add another measured aliquot of solvent, vortex, and re-observe. Repeat until the solid is fully dissolved.

-

Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of Cedrelone.

-

Causality Note: Starting with a polar solvent like water and moving to less polar solvents can quickly establish the general polarity and solubility characteristics of the compound, guiding solvent selection for chromatography and bioassays.

Protocol for Spectroscopic Analysis Workflow

Rationale: A combination of spectroscopic techniques provides unambiguous structural confirmation and purity assessment. This workflow ensures all necessary data is collected.

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of Cedrelone in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI).

-

Objective: Confirm the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺) to validate the molecular formula (C₂₆H₃₀O₅). Analyze fragmentation patterns to support the proposed structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of Cedrelone in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

Objective: The ¹H and ¹³C spectra will confirm the number and type of protons and carbons. 2D NMR experiments are crucial for assembling the molecular fragments and confirming the connectivity of the complex polycyclic structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film from a volatile solvent (e.g., chloroform).

-

Acquire the IR spectrum.

-

Objective: Identify characteristic absorption bands for the key functional groups: a strong peak around 1650-1750 cm⁻¹ for the carbonyls (C=O), a broad peak around 3200-3600 cm⁻¹ for the hydroxyl group (-OH), and C-O stretching for the epoxide and furan rings.

-

Protocol for Stability Assessment (Forced Degradation Study)

Rationale: Forced degradation studies intentionally stress the molecule to identify potential degradation products and pathways, which is a regulatory requirement and essential for developing stable formulations.[5][6] This protocol is based on ICH guidelines.[7]

-

Stock Solution Preparation: Prepare a well-characterized stock solution of Cedrelone in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions (run in parallel with a control sample protected from stress):

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Stress: Incubate the stock solution at 80°C for 48 hours.

-

Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber.

-

-

Sample Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation.[5] Quantify the loss of the parent Cedrelone peak and the formation of new degradation product peaks. This validates that the analytical method can separate degradants from the parent compound.

Conclusion

Cedrelone presents a complex and fascinating chemical profile, defined by its intricate polycyclic structure and an array of reactive functional groups. Its identity is well-established, and its physicochemical properties, particularly its solubility in organic solvents and sensitivity to light, dictate the necessary conditions for its experimental handling and storage. The reactivity of its hydroxyl, epoxide, and α,β-unsaturated ketone moieties offers opportunities for synthetic modification to enhance its biological activity while also presenting challenges for formulation stability. The experimental protocols outlined in this guide provide a robust framework for researchers to validate their samples and investigate the properties of Cedrelone in a consistent and scientifically rigorous manner, ultimately facilitating its journey from a natural product of interest to a potential therapeutic agent.

References

-

Gualdani, R., Cavalluzzi, M., Lentini, G., & Habtemariam, S. (2016). The Chemistry and Pharmacology of Citrus Limonoids. Molecules, 21(11), 1530. Available from: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Ghasemzadeh, A., et al. (2022). Phytochemical Characterization of Citrus-Based Products Supporting Their Antioxidant Effect and Sensory Quality. National Institutes of Health. Available from: [Link]

-

Zhang, D., et al. (2022). Limonoids from Citrus: Chemistry, anti-tumor potential, and other bioactivities. Journal of Functional Foods. Available from: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

-

Pharma Dekho. (2023). Sop for force degradation study. Pharma Dekho. Available from: [Link]

-

Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

-

Singh, R., & Kumar, R. (2016). Forced Degradation Studies. American Association of Pharmaceutical Scientists. Available from: [Link]

-

ResearchGate. (2022). Physico-Chemical Attributes of Lemon Fruits as Affected by Growing Substrate and Rootstock. ResearchGate. Available from: [Link]

-

Tlili, I., et al. (2019). Citrus limon from Tunisia: Phytochemical and Physicochemical Properties and Biological Activities. National Institutes of Health. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Cedrelone. PubChem Compound Database. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. University of Colorado Boulder Department of Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Cedrelone | Apoptosis | 1254-85-9 | Invivochem [invivochem.com]

- 4. Cedrelone | C26H30O5 | CID 21596358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. pharmadekho.com [pharmadekho.com]

A Comprehensive Technical Guide to the Discovery, Natural Sources, and Extraction of Cedrelone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrelone, a prominent member of the limonoid class of tetranortriterpenoids, has garnered significant scientific interest due to its complex chemical architecture and diverse range of biological activities. First identified in the heartwood of Meliaceae family trees, its discovery paved the way for the isolation of numerous structurally related natural products. This guide provides an in-depth exploration of Cedrelone, beginning with its historical discovery and rigorous structural elucidation. We delve into its primary natural sources, with a particular focus on species within the Cedrela and Toona genera. The core of this document is a detailed examination of the methodologies for its extraction and purification, contrasting classical solvent-based techniques with modern, efficient "green" chemistry approaches. Finally, we summarize the key analytical techniques for its characterization and briefly touch upon its known biological profile, establishing a foundational understanding for professionals engaged in natural product chemistry and drug discovery.

Introduction and Chemical Profile

Cedrelone is a highly oxygenated, modified triterpene belonging to the limonoid group, which is characteristic of plants in the Meliaceae family.[1] Limonoids are also known as tetranortriterpenoids because they are derived from a triterpene precursor through the loss of four carbon atoms and subsequent molecular rearrangement and oxidation, often resulting in the formation of a characteristic furan ring.[2]

The molecular structure of Cedrelone was definitively established through X-ray crystallographic analysis of its iodoacetate derivative in the early 1960s.[3] This foundational work revealed its complex, polycyclic scaffold, which has since served as a reference for the characterization of other related natural products.

Table 1: Chemical and Physical Properties of Cedrelone

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₅ | PubChem CID: 21596358[4] |

| Molecular Weight | 422.5 g/mol | PubChem CID: 21596358[4] |

| IUPAC Name | (1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadeca-12,16-diene-14,18-dione | PubChem CID: 21596358[4] |

| CAS Number | 1254-85-9 | PubChem CID: 21596358[4] |

| Class | Limonoid (Cedrelone Class) | ResearchGate[5] |

Natural Distribution and Botanical Sources

Cedrelone and its derivatives are predominantly found in flowering plants of the Meliaceae (Mahogany) family.[1][6] This family is a rich source of structurally diverse secondary metabolites, particularly limonoids.[2] The distribution of Cedrelone is concentrated in the wood, bark, and seeds of specific trees native to tropical and subtropical regions.

Key Botanical Sources:

-

Cedrela odorata (Spanish Cedar): This is one of the most significant and widely studied sources of Cedrelone.[7][8] Native to the Neotropics, this large, semi-deciduous tree is commercially valued for its aromatic, insect-resistant wood.[9][10] Cedrelone is abundant in the heartwood, which contributes to the wood's natural durability. The bark and leaves have also been reported to contain Cedrelone and other limonoids.[1] C. odorata thrives in well-drained soils in the moist forests of Central and South America and the Caribbean.[10][11]

-

Toona ciliata (Australian Red Cedar): Closely related to the Cedrela genus, Toona ciliata is another primary source of Cedrelone.[4] The compound has been successfully isolated from its ground wood and bark.[12]

-

Other Documented Sources: Research has identified Cedrelone in a variety of other Meliaceae species, highlighting its widespread occurrence within the family. These include Walsura robusta, Trichilia Americana, Dysoxylum mollissimum, and Toona sinensis.[5]

Table 2: Principal Natural Sources of Cedrelone

| Plant Species | Family | Plant Part(s) | Geographical Distribution |

| Cedrela odorata | Meliaceae | Heartwood, Bark, Leaves, Twigs | Neotropics (Mexico, Central & South America, Caribbean)[8][9] |

| Toona ciliata | Meliaceae | Wood, Bark | Asia, Australia |

| Cedrela fissilis | Meliaceae | Wood, Seeds | Central and South America[13] |

| Cedrela toona | Meliaceae | Wood | Asia[12] |

Methodologies for Extraction and Isolation

The successful isolation of Cedrelone in high purity is contingent upon a multi-step process involving careful sample preparation, efficient extraction, and systematic purification. The choice of methodology depends on the desired scale, available equipment, and environmental considerations.

General Workflow Overview

The process begins with the collection and preparation of plant material, followed by extraction to create a crude mixture. This extract is then subjected to one or more chromatographic techniques to isolate the target compound.

Caption: General workflow for the extraction and isolation of Cedrelone.

Step-by-Step Experimental Protocol: Conventional Solvent Extraction

This protocol describes a standard laboratory-scale method for isolating Cedrelone from the heartwood of Cedrela odorata.

1. Sample Preparation:

- Obtain heartwood from Cedrela odorata.

- Chip the wood into small pieces and allow it to air-dry in a well-ventilated area, protected from direct sunlight, for 7-10 days or until constant weight is achieved.

- Grind the dried wood chips into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder. A smaller particle size increases the surface area available for solvent penetration, enhancing extraction efficiency.[14]

2. Soxhlet Extraction:

- Place approximately 100 g of the powdered wood into a cellulose thimble.

- Insert the thimble into a Soxhlet extractor fitted with a 2 L round-bottom flask and a condenser.

- Add 1.5 L of a moderately polar solvent, such as dichloromethane (DCM) or ethyl acetate, to the flask. These solvents are effective at solubilizing limonoids like Cedrelone.

- Heat the flask using a heating mantle to maintain a steady reflux. Allow the extraction to proceed for 24-48 hours, or until the solvent in the extractor arm runs clear.

- After extraction, concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a dark, resinous crude extract.

3. Purification via Column Chromatography:

- Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

- Dissolve a portion of the crude extract (e.g., 5 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

- Once the solvent has evaporated, carefully load the dried, extract-laden silica onto the top of the packed column.

- Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate if necessary. The principle is to first elute non-polar compounds, with more polar compounds like Cedrelone eluting later.[15]

- Collect fractions (e.g., 50 mL each) and monitor their composition using Thin Layer Chromatography (TLC), typically developing with a hexane:ethyl acetate mixture and visualizing under UV light (254 nm) or with an anisaldehyde-sulfuric acid stain.

- Combine fractions that show a prominent spot corresponding to a Cedrelone standard.

- Evaporate the solvent from the combined fractions to obtain a semi-pure solid. Recrystallization from a suitable solvent system (e.g., methanol/water) can be performed to further enhance purity.

Advanced Extraction Techniques

While effective, conventional methods often require large volumes of organic solvents and long extraction times.[14] Modern "green" techniques offer more efficient and environmentally friendly alternatives.[16]

-

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically CO₂, as the extraction solvent. By manipulating pressure and temperature, the solvating power of CO₂ can be precisely controlled. SFE has been successfully applied to extract Cedrelone from Cedrela toona wood.[12] The primary advantages are the use of a non-toxic, non-flammable solvent and the ease of solvent removal, which leaves a clean, residue-free extract.[17]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to directly heat the solvent and the moisture within the plant matrix.[14] This rapid, localized heating causes cell walls to rupture, releasing the target compounds into the solvent much faster than conventional heating methods. This reduces both extraction time and solvent consumption.[17]

-

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer.[16] This method is known for its efficiency at lower temperatures, which is beneficial for thermally sensitive compounds.

Caption: Comparison of modern "green" extraction techniques for Cedrelone.

Characterization and Structural Analysis

Once isolated, the identity and purity of Cedrelone are confirmed using a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity and assign all proton and carbon signals, verifying the complex ring system and substituent positions.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the molecular formula (C₂₆H₃₀O₅).[4]

-

X-ray Crystallography: As the definitive method for 3D structural elucidation, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute configuration of the molecule.[3]

Overview of Biological Activities

Cedrelone has been investigated for a range of biological activities, which underpins the scientific interest in this molecule and its parent genus, Cedrela.[18]

-

Insecticidal and Antifeedant Activity: Like many limonoids from the Meliaceae family, Cedrelone exhibits insecticidal properties.[19] The structural features, including the furan ring, are believed to be crucial for this activity.[19]

-

Antimalarial and Trypanocidal Effects: Extracts from Cedrela species containing Cedrelone have shown activity against parasites responsible for malaria and Chagas disease.[13][18]

-

Anticancer Potential: Some studies have explored the cytotoxic properties of Cedrelone and related compounds against various cancer cell lines.[6][18] Note: A 2019 paper on its effect on hepatocellular carcinoma was later retracted, highlighting the need for careful evaluation of the literature.[20]

-

Enzyme Inhibition: Cedrelone has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for managing diabetes and obesity.[18]

Conclusion

Cedrelone stands as a chemically fascinating and biologically relevant natural product. Its discovery in commercially important timber species like Cedrela odorata has spurred decades of phytochemical investigation into the Meliaceae family. The protocols outlined in this guide, from classical solvent extraction to modern, sustainable techniques, provide a robust framework for its isolation. As analytical methods become more sensitive and interest in natural drug leads grows, Cedrelone and its natural sources will undoubtedly remain a focal point for research in phytochemistry, pharmacology, and synthetic chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21596358, Cedrelone. Retrieved from [Link].

-

(n.d.). The structure of ring intact limonoids: cedrelone, azadiraindin A, and meliatetraolenone. Semantic Scholar. Retrieved from [Link].

-

Moser, A., et al. (1996). Analysis of extracts from cedrela toona (meliaceae) by on-line and off-line supercritical fluid extraction-capillary gas chromatography. Journal of High Resolution Chromatography. Available at: [Link].

-

Mulani, F. A., Nandikol, S. S., & Thulasiram, H. V. (2022). Chemistry and Biology of Novel Meliaceae Limonoids. Preprint. Available at: [Link].

-

Nogueira, T. S. R., et al. (2020). Chemical Compounds and Biologic Activities: A Review of Cedrela Genus. Molecules, 25(22), 5401. Available at: [Link].

-

Ullah, W., et al. (2019). Ethnopharmacology, phytochemistry, biological activities, and therapeutic applications of Cedrela serrata Royle: A mini review. Journal of Ethnopharmacology. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13335685, Cedrenone. Retrieved from [Link].

-

Ullah, W., et al. (2019). Ethnopharmacology, phytochemistry, biological activities, and therapeutic applications of Cedrela serrata Royle: A mini review. Journal of Ethnopharmacology, 245, 112188. Available at: [Link].

-

(n.d.). Cedrela odorata - Agroforestree Species profile. World Agroforestry. Retrieved from [Link].

-

Nogueira, T. S. R., et al. (2020). Chemical Compounds and Biologic Activities: A Review of Cedrela Genus. Molecules, 25(22), 5401. Available at: [Link].

-

Sagar, N. A., et al. (2021). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 10(11), 2793. Available at: [Link].

-

(n.d.). Limonoids from the stem bark of Cedrela odorata. ResearchGate. Retrieved from [Link].

-

(n.d.). Chemical Compounds and Biologic Activities: A Review of Cedrela Genus. ResearchGate. Retrieved from [Link].

-

(n.d.). Cedrela odorata. Wikipedia. Retrieved from [Link].

-

Nogueira, T. S. R., et al. (2020). Chemical Compounds and Biologic Activities: A Review of Cedrela Genus. Semantic Scholar. Available at: [Link].

-

Cintron, B. B. (n.d.). Cedrela odorata L. USDA Forest Service, Southern Research Station. Retrieved from [Link].

-

Global Invasive Species Database (2023). Species profile: Cedrela odorata. Retrieved from [Link].

-

Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1322. Available at: [Link].

-

Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. Available at: [Link].

-

Robles-Sánchez, M., et al. (2013). Current procedures for extraction and purification of citrus flavonoids. Revista Mexicana de Ingeniería Química, 12(1), 1-22. Available at: [Link].

-

(2025). [Retracted] Novel compound cedrelone inhibits hepatocellular carcinoma progression via PBLD and Ras/Rap1. Experimental and Therapeutic Medicine. Available at: [Link].

-

Grant, I. J., et al. (1963). The structure of cedrelone: X-ray analysis of cedrelone iodoacetate. Journal of the Chemical Society, 2506. Available at: [Link].

-

Gök, B., et al. (2022). Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik. Molecules, 27(3), 684. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Compounds and Biologic Activities: A Review of Cedrela Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 463. The structure of cedrelone: X-ray analysis of cedrelone iodoacetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Cedrelone | C26H30O5 | CID 21596358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethnopharmacology, phytochemistry, biological activities, and therapeutic applications of Cedrela serrata Royle: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cedrela odorata - Wikipedia [en.wikipedia.org]

- 9. Agroforestree Species profile [apps.worldagroforestry.org]

- 10. Cedrela odorata L [srs.fs.usda.gov]

- 11. GISD [iucngisd.org]

- 12. Analysis of extracts from cedrela toona (meliaceae) by on-line and off-line supercritical fluid extraction-capillary gas chromatography | Semantic Scholar [semanticscholar.org]

- 13. [PDF] Chemical Compounds and Biologic Activities: A Review of Cedrela Genus | Semantic Scholar [semanticscholar.org]

- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 16. mdpi.com [mdpi.com]

- 17. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical Compounds and Biologic Activities: A Review of Cedrela Genus | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. [Retracted] Novel compound cedrelone inhibits hepatocellular carcinoma progression via PBLD and Ras/Rap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of Cedrelone

Audience: Researchers, scientists, and drug development professionals.

Objective: This in-depth technical guide provides a strategic and methodological framework for conducting the preliminary in vitro biological activity screening of cedrelone, a limonoid natural product. The focus is on establishing a foundational biological profile through a series of robust, reproducible, and mechanistically informative assays.

Introduction to Cedrelone

Cedrelone (C₂₆H₃₀O₅) is a tetranortriterpenoid, specifically a limonoid, predominantly isolated from plants of the Meliaceae family, such as Cedrela odorata and Toona ciliata. Historically, these plants have been used in traditional medicine for treating a variety of ailments, suggesting a rich source of bioactive compounds. Cedrelone itself has been reported to possess a range of biological activities, including insecticidal, antimalarial, and potential anticancer properties. Its complex and rigid tetracyclic structure makes it an interesting scaffold for drug discovery, necessitating a systematic approach to fully elucidate its therapeutic potential.

This guide outlines a logical workflow for the initial screening of cedrelone, focusing on four key areas of pharmacological interest: cytotoxicity, antimicrobial activity, antioxidant potential, and anti-inflammatory effects. The methodologies described are selected for their reliability, scalability, and ability to provide actionable data for further, more focused investigation.

Part 1: Cytotoxicity Screening - The Foundation of Bioactivity Assessment

Scientific Rationale: Assessing cytotoxicity is the critical first step in profiling any compound with therapeutic potential. It serves a dual purpose: 1) identifying potential anticancer activity and 2) establishing a therapeutic window for other applications by determining the concentration at which the compound becomes toxic to healthy cells. The MTT assay is a widely adopted, reliable, and straightforward method for this initial screen. It relies on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan product.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of cedrelone on the viability of a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) to determine selectivity.

Materials:

-

Cedrelone (high purity)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Selected cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of cedrelone (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the cedrelone stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of cedrelone.

-

Include a "vehicle control" (medium with the same concentration of DMSO as the highest cedrelone concentration) and a "no-cell" blank control.

-

-

Incubation:

-

Incubate the treated plates for a standard duration, typically 48 or 72 hours, at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula:

The results are then plotted as a dose-response curve (percentage of cell viability vs. log of cedrelone concentration). The half-maximal inhibitory concentration (IC₅₀), the concentration of cedrelone that reduces cell viability by 50%, is then determined from this curve using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic activity.

Table 1: Hypothetical Cytotoxicity Data for Cedrelone

| Cell Line | Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.5 |

| HCT116 | Colon Cancer | 12.8 |

| HEK293 | Non-cancerous | >100 |

Workflow Visualization: Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity screening of cedrelone.

Part 2: Antimicrobial Activity Screening

Scientific Rationale: The historical use of plants from the Meliaceae family in treating infections warrants an investigation into cedrelone's antimicrobial properties. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is designed to test cedrelone against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans).

Materials:

-

Cedrelone stock solution in DMSO

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well plates

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Resazurin solution (optional, for viability indication)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the microbial strains overnight.

-

Dilute the overnight culture in the appropriate broth to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute to get a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution in Plate:

-

Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Add 50 µL of the cedrelone stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column.

-

-

Inoculation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and DMSO), and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of cedrelone at which there is no visible turbidity (growth) in the well.

-

Optionally, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.

-

Data Presentation:

The results are typically presented in a table format.

Table 2: Hypothetical Antimicrobial Activity of Cedrelone

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | >256 |

| Candida albicans | Fungus | 128 |

Part 3: Antioxidant Capacity Assessment

Scientific Rationale: Oxidative stress is implicated in numerous chronic diseases. Natural products are a rich source of antioxidants. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to screen for antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Cedrelone stock solution in methanol or ethanol

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol or ethanol

-

96-well plate

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare serial dilutions of cedrelone in methanol in a 96-well plate (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Assay Reaction:

-

Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well containing the cedrelone dilutions.

-

Prepare a control well containing only methanol and the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated as follows:

The results are plotted, and the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals) is calculated.

Part 4: Anti-inflammatory Activity Screening

Scientific Rationale: Chronic inflammation is a hallmark of many diseases. Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), are important drug targets. Screening cedrelone for its ability to inhibit these enzymes can provide initial evidence of its anti-inflammatory potential. Commercially available inhibitor screening kits provide a standardized and efficient way to perform this preliminary assessment.

Experimental Protocol: COX-1/COX-2 Inhibitor Screening Assay (Example)

This protocol provides a general overview of using a colorimetric or fluorometric inhibitor screening kit.

Materials:

-

COX-1/COX-2 inhibitor screening kit (contains enzyme, substrate, and detection reagents)

-

Cedrelone stock solution

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well plate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare all kit components according to the manufacturer's instructions.

-

Prepare serial dilutions of cedrelone.

-

-

Assay Procedure:

-

Add the enzyme (COX-1 or COX-2) to the wells.

-

Add the cedrelone dilutions or controls to the respective wells and incubate for a short period to allow for binding.

-

Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

Incubate for the time specified in the kit protocol.

-

Add the detection reagent, which reacts with the product of the enzymatic reaction (e.g., Prostaglandin G₂) to produce a colorimetric or fluorescent signal.

-

-

Measurement and Analysis:

-

Read the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of cedrelone compared to the no-inhibitor control.

-

Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

-

Conceptual Pathway: COX-Mediated Inflammation

Caption: Potential inhibition of the COX pathway by cedrelone.

Conclusion and Future Directions

This guide outlines a foundational, multi-pronged approach to the preliminary biological screening of cedrelone. The data generated from these assays—cytotoxicity (IC₅₀), antimicrobial activity (MIC), antioxidant capacity (EC₅₀), and anti-inflammatory potential (IC₅₀ against key enzymes)—will collectively form a comprehensive initial profile of cedrelone's bioactivity. Positive "hits" in any of these screens should be validated with secondary assays and followed by more in-depth mechanistic studies to identify the specific molecular targets and pathways involved. This systematic screening process is essential for efficiently navigating the early stages of natural product-based drug discovery and unlocking the full therapeutic potential of compounds like cedrelone.

References

An In-depth Technical Guide to the Insecticidal Properties of Cedrelone

Preamble: Beyond Conventional Insecticides

In the landscape of modern pest management, the reliance on synthetic neurotoxins has led to a well-documented cascade of challenges, including insecticide resistance, off-target ecological damage, and public health concerns. This has catalyzed a paradigm shift towards biorational alternatives, compounds derived from natural sources that offer novel modes of action. Within this promising frontier, the limonoids—a class of highly oxygenated tetranortriterpenoids from the Meliaceae plant family—stand out. This guide focuses on a particularly potent member of this family: Cedrelone .

Sourced from trees of the Cedrela genus, such as Spanish cedar (Cedrela odorata), cedrelone has emerged as a multi-modal insecticidal agent whose sophisticated mechanisms of action warrant in-depth investigation.[1][2] This document serves as a technical guide for researchers, toxicologists, and drug development professionals. It moves beyond a mere summary of findings to provide a foundational understanding of cedrelone's insecticidal activities, the causal logic behind its experimental evaluation, and robust, self-validating protocols for its study.

The Chemical and Biological Profile of Cedrelone

Cedrelone is a C26-limonoid characterized by a furan ring, a structural motif common to many biologically active Meliaceae compounds.[3] Its natural role is that of an allelochemical, defending the host plant against herbivory. This inherent biological function is the basis for its potential as a botanical insecticide. Its activity is not limited to a single mechanism but rather a suite of effects that disrupt insect physiology and behavior.

The primary insecticidal activities of cedrelone can be broadly categorized as:

-

Antifeedant and Repellent Action: The initial line of defense, deterring insects from feeding.[4]

-

Growth and Development Disruption: Interference with larval growth, molting, and maturation.[1][5]

-

Post-Ingestive Toxicity: Systemic effects that occur after the compound has been consumed.[1]

The following diagram illustrates the overarching workflow for investigating these properties, from natural source to validated bioactivity.

Caption: General workflow from extraction of cedrelone to bioactivity analysis.

Deconstructing the Mechanisms of Action

Understanding how cedrelone works is critical for its development as a viable insecticide. Its effects are not attributable to a single target site but rather a cascade of physiological disruptions.

Antifeedant Activity: The First Encounter

An antifeedant is a substance that deters feeding through a direct effect on peripheral chemoreceptors, without causing significant systemic toxicity.[4] While cedrelone does exhibit these properties, early research compellingly demonstrates that its primary impact is more profound. Nutritional analyses revealed that significant growth inhibition occurs even when the compound is injected, bypassing the gustatory system entirely.[1] This indicates that the observed reduction in consumption is largely a consequence of post-ingestive toxic effects rather than a simple peripherally-mediated deterrence.[1]

Growth and Developmental Disruption

Cedrelone is a potent inhibitor of larval growth.[6] Studies on various noctuid larvae, including the highly destructive fall armyworm (Spodoptera frugiperda), show a dose-dependent reduction in larval weight, delayed development, and significantly reduced pupal weights.[1][5][7]

Causality Insight: Unlike classic insect growth regulators (IGRs) that directly interfere with the endocrine system by mimicking juvenile hormone or disrupting ecdysone synthesis, cedrelone's mechanism appears distinct.[8][9] Surviving larvae, though delayed, often pupate successfully, suggesting that the primary endocrine pathways for molting may not be the direct target.[1] Instead, the growth inhibition is likely a downstream consequence of systemic toxicity and metabolic disruption.

Post-Ingestive Toxicity: The Core Mechanism

The most significant insecticidal effects of cedrelone manifest after ingestion. The compound acts as a systemic toxin, leading to a range of sublethal and lethal outcomes. The precise molecular targets are still under investigation, but the observed effects suggest interference with fundamental cellular processes.

Potential pathways for post-ingestive toxicity include:

-

Metabolic Disruption: Interference with digestive enzymes or nutrient absorption in the insect midgut.

-

Inhibition of Detoxification Pathways: Insects possess a suite of detoxification enzymes (e.g., Cytochrome P450s, Glutathione S-transferases, Carboxylesterases) to metabolize xenobiotics.[10][11] Potent botanical compounds can overwhelm or inhibit these systems, leading to an accumulation of toxic metabolites.[12][13]

-

Neurotoxicity: While not its primary characterized mode of action, many insecticides exert their effects on the nervous system.[14][15] Low doses of other insecticides have been shown to induce neurodegeneration by causing an influx of calcium ions, mitochondrial damage, and the production of reactive oxygen species (ROS).[16] This remains a plausible, yet underexplored, aspect of cedrelone's activity.

The following diagram illustrates the multi-modal nature of cedrelone's insecticidal action.

Caption: The multi-modal insecticidal action of Cedrelone.

Methodologies for Efficacy Evaluation

A rigorous and standardized evaluation of cedrelone's properties is paramount. The choice of bioassay depends on the specific question being asked: are you measuring deterrence, chronic toxicity, or acute toxicity?[17][18]

Protocol: No-Choice Antifeedant Bioassay

This protocol is designed to quantify feeding deterrence. A "no-choice" setup is critical to ensure the insect must attempt to feed on the treated substrate, providing a clear measure of deterrence.

Step-by-Step Methodology:

-

Preparation of Test Substrate:

-

Prepare stock solutions of cedrelone in a suitable solvent (e.g., acetone) at various concentrations (e.g., 1, 10, 50, 100 ppm).

-

Cut uniform leaf discs (e.g., 2 cm diameter) from a suitable host plant (e.g., maize for S. frugiperda).

-

Apply a precise volume (e.g., 20 µL) of each cedrelone solution, or solvent alone for the control, to the surface of a leaf disc and allow the solvent to evaporate completely.[19]

-

-

Experimental Setup:

-

Place one treated leaf disc into a Petri dish lined with moistened filter paper to maintain turgor.

-

Introduce a single, pre-weighed, and starved (for 4-6 hours) larva (e.g., 3rd instar S. frugiperda) into each Petri dish.

-

Prepare a minimum of 10 replicates per concentration and for the control.

-

-

Incubation and Data Collection:

-

Maintain the bioassays in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).

-

After 24 hours, remove the larva and the remaining leaf disc.

-

Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

-

-

Data Analysis:

-

Calculate the Feeding Deterrence Index (FDI) using the formula:

-

FDI (%) = [(C - T) / (C + T)] * 100

-

Where C is the area consumed in the control and T is the area consumed in the treatment.[20]

-

-

Protocol: Chronic Dietary Exposure Bioassay (Growth Inhibition)

This method assesses the post-ingestive and chronic effects of cedrelone on insect development.

Step-by-Step Methodology:

-

Diet Preparation:

-

Prepare a standard artificial diet for the test insect.

-

While the diet is cooling but still liquid (approx. 50-60°C), add the required volume of cedrelone stock solution (dissolved in a minimal amount of solvent) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 ppm). An equivalent amount of solvent is added to the control diet.

-

Mix thoroughly to ensure homogenous distribution and dispense a set amount (e.g., 5 mL) into individual rearing vials.

-

-

Experimental Setup:

-

Incubation and Data Collection:

-

Incubate under controlled conditions.

-

Record larval mortality at 24-hour intervals.

-

After a set period (e.g., 7 or 10 days), record the weight of surviving larvae.

-

Continue monitoring through to pupation and adult emergence, recording key developmental milestones.

-

-

Data Analysis:

-

Calculate the Lethal Concentration (LC50) at a specific time point (e.g., 7 days) using Probit analysis.[21]

-

Calculate the Growth Reduction (GR50), the concentration required to inhibit growth by 50% compared to the control.

-

Protocol: Acute Toxicity Bioassay (Topical Application)

This protocol determines the direct contact toxicity of cedrelone, providing a Lethal Dose (LD50) value.

Step-by-Step Methodology:

-

Dose Preparation:

-

Prepare serial dilutions of cedrelone in a volatile solvent like acetone.

-

-

Application:

-

Using a micro-applicator, apply a precise droplet (e.g., 1 µL) of the test solution to the dorsal thorax of a specific larval instar (e.g., 3rd instar).[22] Control insects receive solvent only.

-

Use 20-30 insects per dose level.

-

-

Observation:

-

Place treated larvae individually in Petri dishes with access to an untreated food source.

-

Assess mortality at 24, 48, and 72 hours post-application. Mortality is defined as the inability of the larva to move when prodded with a fine brush.

-

-

Data Analysis:

-

Calculate the LD50 (the dose in µg per insect or µg per gram of body weight that causes 50% mortality) using Probit analysis.[21]

-

Quantitative Efficacy of Cedrelone and Related Limonoids

The ultimate measure of an insecticide's potential lies in its quantitative efficacy. Data from studies on the fall armyworm, Spodoptera frugiperda, provide a compelling case for the potency of Meliaceae limonoids.

| Compound | Bioassay Type | Target Species | Efficacy Metric (at 7 days) | Source |

| Gedunin | Dietary | S. frugiperda (neonate) | LC50: 39.0 ppm | [5][7] |

| Photogedunin Mix | Dietary | S. frugiperda (neonate) | LC50: 10.0 ppm | [5][7] |

| Photogedunin Acetates | Dietary | S. frugiperda (neonate) | LC50: 8.0 ppm | [5][7] |

| Toosendanin (Control) | Dietary | S. frugiperda (neonate) | LC50: ~10 ppm (comparable) | [5][7] |

| Cedrelone | Dietary | Peridroma saucia | Significant growth inhibition | [1] |

| Cedrelone | Topical / Injection | Peridroma saucia | Significant mortality & growth inhibition | [1] |

This table summarizes data from multiple sources to illustrate the comparative potency of cedrelone and related compounds. The activities of gedunin and photogedunins against S. frugiperda suggest a similar range of high activity for cedrelone.

Conclusion and Future Directions

Cedrelone is a potent, multi-modal insecticidal compound with significant potential for development in integrated pest management (IPM) programs. Its primary mechanism is centered on post-ingestive toxicity and growth disruption, rather than simple antifeedancy.[1] This complexity presents both a challenge and an opportunity; while the precise molecular targets require further elucidation, its unique mode of action could be highly effective against pests that have developed resistance to conventional neurotoxic insecticides.

Future research should be prioritized in the following areas:

-

Molecular Target Identification: Utilizing proteomic and transcriptomic approaches to identify the specific enzymes, receptors, or cellular pathways disrupted by cedrelone in the insect midgut and other tissues.

-

Neurotoxicity Studies: Conducting detailed electrophysiological and molecular assays to confirm or rule out a direct neurotoxic mode of action.

-

Synergism and Formulation: Investigating the synergistic potential of cedrelone with other botanical compounds or conventional insecticides to enhance efficacy and combat resistance.

-

Non-Target Organism Safety: Rigorously evaluating the toxicological profile of cedrelone against beneficial insects, such as pollinators and natural predators, to ensure its ecological safety.

By continuing to unravel the intricate insecticidal properties of cedrelone, the scientific community can pave the way for a new generation of effective and sustainable pest management solutions.

References

-

Koul, O., & Isman, M. B. (1992). Toxicity of the limonoid allelochemical cedrelone to noctuid larvae. Entomologia Experimentalis et Applicata, 64(3), 281-287. [Link]

-

Isman, M. B. (1993). Insect antifeedant and growth regulating activity of phytochemicals and extracts from the plant family Meliaceae. UBC Library Open Collections. [Link]

-

Cepeda-Cornejo, V., et al. (2000). Growth inhibitory effects on fall armyworm Spodoptera frugiperda of some limonoids isolated from Cedrela spp. (Meliaceae). Journal of Agricultural and Food Chemistry, 48(5), 1903-1908. [Link]

-

Benelli, G., Pavela, R., et al. (2020). Botanical Antifeedants: An Alternative Approach to Pest Control. Molecules, 25(24), 5945. [Link]

-

Céspedes, C. L., et al. (2000). Growth Inhibitory Effects on Fall Armyworm Spodoptera frugiperda of Some Limonoids Isolated from Cedrela spp. (Meliaceae). ResearchGate. [Link]

-

Tulasi, B., et al. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 3(1), 14-19. [Link]

-

Platt, T., et al. (2015). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (96), 52231. [Link]

-

Bacci, L., et al. (2016). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). Revista Caatinga, 29(2), 431-437. [Link]

-

Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. [Link]

-

Leite, A. C., et al. (2005). Limonoids from Cipadessa fruticosa and Cedrela fissilis and their insecticidal activity. Journal of the Brazilian Chemical Society, 16, 1391-1395. [Link]

-

Lin, M., et al. (2021). Insecticidal Triterpenes in Meliaceae III: Plant Species, Molecules, and Activities in Munronia–Xylocarpus. Insects, 12(8), 714. [Link]

-

National Center for Biotechnology Information. (n.d.). Cedrelone. PubChem Compound Database. [Link]

-

da Silva, G. N., et al. (2021). Flavonoids isolated from the genus Cedrela (1960-2020). ResearchGate. [Link]

-

Tulasi, B., et al. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]

-

Dabiré, A., et al. (2021). Baseline toxicity data of different insecticides against the fall armyworm Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). Insects, 12(12), 1083. [Link]

-

Kumar, R., et al. (2011). Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella. Journal of Insect Science, 11, 169. [Link]

-

Grodner, J., et al. (2020). Repellent and Antifeedant Activities of Citral-Derived Lactones against the Peach Potato Aphid. Molecules, 25(21), 5039. [Link]

-

Santibañez-Nieto, D., et al. (2022). Insecticidal Activity of Four Essential Oils Extracted from Chilean Patagonian Plants as Potential Organic Pesticides. Insects, 13(8), 701. [Link]

-

Sharma, A., et al. (2024). From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control. International Journal of Molecular Sciences, 25(4), 2187. [Link]

-

Valcárcel, F., et al. (2021). Antifeedant activity of the main components (% abundance >10) of the active essential oils on Spodoptera littoralis larvae, Myzus persicae, and Rhopaslosiphum padi apterous adults in choice tests. ResearchGate. [Link]

-

Ishaaya, I. (1990). Insect detoxifying enzymes: their importance in pesticide synergism and resistance. ACS Symposium Series. [Link]

-

Céspedes, C. L., et al. (2001). Plant-growth inhibitory activity of cedrelanolide from Cedrela salvadorensis. Journal of Chemical Ecology, 27(1), 137-149. [Link]

-

Jett, D. A. (2018). Neurotoxicity of Pesticides. Seminars in Neurology, 38(2), 218-228. [Link]

-

Wang, Y., et al. (2023). Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions. Insects, 14(7), 633. [Link]

-

Baylor College of Medicine. (2020). Low doses of insecticide trigger neurodegeneration in insects. Texas Children's Hospital News. [Link]

-

Komala, G. (2021). Role of Semiochemicals in Integrated Pest Management. ResearchGate. [Link]

-

Scharf, M. E. (n.d.). Insecticidal Mode of Action. Purdue University Extension. [Link]

-

López, M. D., et al. (2024). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. International Journal of Molecular Sciences, 25(5), 2901. [Link]

-

El-Sheikh, E. A. (2021). Role of Detoxification Enzymes of Chlorantraniliprole Resistance in Field Strain of Cotton Leafworm, Spodoptera littoralis (Lepidoptera: Noctuidae). Progress in Chemical and Biochemical Research, 4(2), 162-171. [Link]

-

Adkison, C., & Reding, M. (2022). Effects of Insect Growth Regulators on Ambrosia Beetles (Coleoptera: Curculionidae). Journal of Environmental Horticulture, 40(2), 58-62. [Link]

-

Ali, N., et al. (2023). Toxicity and Feeding Deterrence Properties of Selected Insecticides against Fall Armyworm (Spodoptera frugiperda J.E. Smith). ResearchersLinks. [Link]

-

Sharma, H. C., & Kumar, S. (2017). Role of kairomone in biological control of crop pests-A review. Indian Journal of Agricultural Sciences, 87(7). [Link]

-

Di-Mauro, G., et al. (2024). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. Toxics, 12(5), 332. [Link]

-

Slotkin, T. A. (2015). Developmental neurotoxicity of succeeding generations of insecticides. Toxicology Letters, 237(1), 1-5. [Link]

-

Entomology class. (2020, August 15). Insecticides Mode of action (MoA) (Part-2) | Entomology class| English [Video]. YouTube. [Link]

-

Adebayo, O., et al. (2023). The Buzz on Insecticides: A Review of Uses, Molecular Structures, Targets, Adverse Effects, and Alternatives. International Journal of Molecular Sciences, 24(8), 7549. [Link]

-

Gao, Y., et al. (2024). Patterns of Detoxification Enzyme Activities During the Selection of Phortica okadai Resistant to β-Cypermethrin Under Laboratory Conditions. Insects, 15(1), 26. [Link]

-

Soltani, N., et al. (2017). Impact of an insect growth regulator on the development and the reproduction potency of mosquito. Journal of Entomology and Zoology Studies, 5(3), 261-266. [Link]

-

Duke, C. G., et al. (2020). Muscarinic acetylcholine receptor activation synergizes the knockdown and toxicity of GABA-gated chloride channel insecticides. Pest Management Science, 76(11), 3741-3749. [Link]

-

Entomology class. (2020, August 13). Nervous system of insects| Insecticides Mode of action (Part-1) |Entomology class [Video]. YouTube. [Link]

-

Riddiford, L. M., et al. (2013). Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research. Annual Review of Entomology, 58, 185-207. [Link]

-

Dhadialla, T.S., et al. (2005). Insect Growth- and Development-Disrupting Insecticides. Comprehensive Molecular Insect Science. [Link]

-

Yang, E. J., et al. (2018). Anti-inflammatory effects of ethanol extract from the leaves and shoots of Cedrela odorata L. in cytokine-stimulated keratinocytes. Molecular Medicine Reports, 18(2), 1475-1482. [Link]

-

Species Survival Network. (2007). Cedrela spp.[Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. ssn.org [ssn.org]

- 3. Cedrelone | C26H30O5 | CID 21596358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth inhibitory effects on fall armyworm Spodoptera frugiperda of some limonoids isolated from Cedrela spp. (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect antifeedant and growth regulating activity of phytochemicals and extracts from the plant family Meliaceae - UBC Library Open Collections [open.library.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. entomoljournal.com [entomoljournal.com]

- 9. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect detoxifying enzymes: their importance in pesticide synergism and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders [mdpi.com]

- 15. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low doses of insecticide trigger neurodegeneration in insects | Texas Children's [texaschildrens.org]

- 17. journals.rdagriculture.in [journals.rdagriculture.in]

- 18. zenodo.org [zenodo.org]

- 19. scielo.br [scielo.br]

- 20. researchgate.net [researchgate.net]

- 21. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. entomoljournal.com [entomoljournal.com]

Ethnobotanical Valorization of Cedrelone-Containing Flora: A Technical Guide for Drug Discovery and Development

Abstract: The confluence of traditional ethnobotanical knowledge and modern pharmacological validation presents a fertile ground for the discovery of novel therapeutic agents. Cedrelone, a prominent limonoid-class tetranortriterpenoid found primarily within the Meliaceae family, stands as a compelling example of a bioactive compound with a rich history of use in traditional medicine across the globe. This guide provides an in-depth technical exploration of the ethnobotanical applications of cedrelone-containing plants, the scientific validation of their therapeutic properties, and robust methodologies for their extraction, isolation, and bioactivity assessment. Designed for researchers, phytochemists, and drug development professionals, this document aims to bridge the gap between anecdotal evidence and empirical data, thereby accelerating the translation of traditional remedies into scientifically validated therapeutic leads.

Introduction: The Limonoid Cedrelone and its Botanical Provenance

Limonoids are a class of highly oxygenated and structurally complex tetranortriterpenoids, renowned for their wide spectrum of biological activities.[1] These compounds are characteristic secondary metabolites of plant families within the order Rutales, with a particular abundance in the Meliaceae (Mahogany family) and Rutaceae (Citrus family).[1] Cedrelone is a representative limonoid distinguished by its furan-containing steroid-like skeleton, which is believed to be the source of its diverse pharmacological effects.[2][3]

The historical use of plants containing cedrelone in folk medicine has provided invaluable clues for contemporary scientific investigation.[4][5] This guide synthesizes this traditional knowledge with current scientific findings to create a comprehensive resource for future research.

Caption: Chemical Structure of Cedrelone.[2][6]

Principal Plant Sources of Cedrelone

Cedrelone is not ubiquitously distributed in the plant kingdom; its presence is concentrated within a few specific genera, primarily in the Meliaceae family. Understanding these botanical sources is the foundational step in any research endeavor.

| Plant Species | Common Name(s) | Plant Part(s) Containing Cedrelone | Geographical Distribution |

| Cedrela odorata | Spanish Cedar, Cigar-box Cedar | Bark, Wood, Leaves | Native to Mexico and Tropical America; widely cultivated in the tropics.[7][8][9][10] |

| Toona ciliata | Australian Red Cedar, Toon | Bark, Wood | Native to Asia and Australia.[2][11] |

| Trichilia spp. | e.g., T. rubra, T. emetica | Bark, Roots, Leaves | Tropical regions of Africa and South America.[4][5][12] |

| Other Meliaceae Genera | e.g., Azadirachta, Chukrasia | Wood, Leaves, Seeds | Primarily tropical and subtropical regions.[13][14][15] |

Ethnobotanical Applications: A Legacy of Traditional Healing

The plants listed above have been integral components of traditional pharmacopeias for centuries. The consistency of their uses across disparate cultures for similar ailments strongly suggests a shared bioactive principle, with cedrelone being a key contributor.

Anti-inflammatory, Febrifuge, and Analgesic Uses

A primary application of cedrelone-containing plants in traditional medicine is for the management of fever, inflammation, and pain.[16]

-

Fever Reduction (Febrifuge): In the Yucatán Peninsula and across tropical America, a decoction made from the boiled bark of Cedrela odorata is a standard remedy to reduce fevers.[7][17] This use is also documented in African traditional medicine.[17]

-

Inflammation and Pain: The bark and leaves of Cedrela and Trichilia species are used to treat conditions associated with inflammation, such as rheumatism, arthritis, and general pain.[18][19][20] Ethanol extracts of Cedrela odorata leaves and shoots have shown demonstrable anti-inflammatory effects.[21]

Antimalarial Properties

The Meliaceae family is a well-known source of traditional antimalarial remedies.[17]

-

Bark preparations of Cedrela odorata are used in São Tomé and other parts of Africa and South America to treat malaria.[9][17] Similarly, several Trichilia species are employed against malaria in folk medicine.[12] This traditional application has spurred significant scientific interest, leading to studies that confirm the antiplasmodial activity of extracts and their constituent limonoids.[13]

Gastrointestinal and Metabolic Regulation

Disorders of the digestive system are frequently treated with these plants.

-

In the Peruvian Amazon, a tea from the young leaves of C. odorata is used to soothe stomach aches and diarrhea.[7] Bark infusions are also used in Brazil for diarrhea, dysentery, and indigestion.[17][18]

-

Some traditional systems also report the use of Cedrela species for managing diabetes.[17][18]

Insecticidal and Repellent Activity

The potent insecticidal properties of limonoids are well-established.

-

The aromatic wood of Cedrela odorata has been traditionally used to construct clothing chests and wardrobes specifically for its ability to repel insects.[9][17]

-

This traditional observation is supported by scientific studies demonstrating that cedrelone acts as a potent larval growth inhibitor and is toxic to various insect pests, making it a promising candidate for botanical insecticides.[11][22]

Scientific Validation and Pharmacological Insights

Modern scientific investigation has provided a mechanistic basis for many of the ethnobotanical uses of cedrelone. The compound's bioactivity is multifaceted, targeting several key physiological pathways.

Caption: Validated Pharmacological Activities of Cedrelone.

The table below summarizes key findings from scientific literature, providing empirical support for the traditional claims.

| Pharmacological Activity | Model/Assay | Key Findings & Rationale |

| Anti-inflammatory | TNF-α/IFN-γ-stimulated HaCaT keratinocytes (in vitro) | Reduced levels of pro-inflammatory cytokines IL-6 and IL-8. The effect is mediated through the inhibition of the NF-κB pathway.[21] |